Clinical Safety in Heavily Pretreated NSCLC: Zero Dose-Limiting Toxicities Across Four Dose Levels
In a phase 1 dose-escalation trial (NCT03274479) of 21 heavily pretreated metastatic NSCLC patients (median 4 prior lines of therapy, all having received PD-1/L1 inhibitors), PBF-1129 demonstrated zero dose-limiting toxicities (DLTs) across doses of 80 mg, 160 mg, 240 mg, and 360 mg orally once daily, with no maximum tolerated dose (MTD) identified [1]. In contrast, the dual A2A/A2B antagonist AB928 was evaluated in a phase 1 study of 85 healthy volunteers, where it was well tolerated up to 200 mg once daily, but its DLT profile in cancer patients was not established in that study [2].
| Evidence Dimension | Dose-limiting toxicities (DLTs) |
|---|---|
| Target Compound Data | 0 DLTs; MTD not reached |
| Comparator Or Baseline | AB928 (etrumadenant): Well tolerated in healthy volunteers up to 200 mg QD; DLTs in cancer patients not reported in phase 1 healthy volunteer study. |
| Quantified Difference | PBF-1129 established absence of DLTs in heavily pretreated NSCLC; AB928 safety in similar population not defined. |
| Conditions | PBF-1129: Phase 1, 3+3 dose escalation, 21 mNSCLC patients (median age 61, 4 prior lines). AB928: Phase 1, SAD/MAD, 85 healthy volunteers. |
Why This Matters
The confirmed lack of DLTs in a heavily pretreated cancer population supports combination strategies with other anticancer agents without additive toxicity concerns.
- [1] Owen, D. H., et al. (2022). 585 Phase 1 dose escalation trial of the selective A2B adenosine receptor antagonist PBF-1129 in patients with metastatic non-small cell lung cancer (mNSCLC). Journal for ImmunoTherapy of Cancer, 10(Suppl 2), A612. View Source
- [2] Seitz, L., Jin, L., Leleti, M., et al. (2019). Safety, tolerability, and pharmacology of AB928, a novel dual adenosine receptor antagonist, in a randomized, phase 1 study in healthy volunteers. Investigational New Drugs, 37(4), 711-721. doi:10.1007/s10637-018-0706-6 View Source
